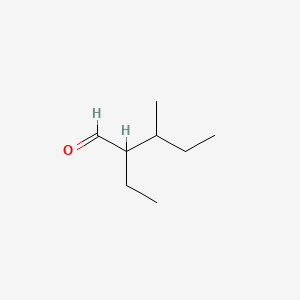
2-Ethyl-3-methylvaleraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチル-3-メチルバレルアルデヒドは、2-エチル-3-メチルペンタナールとしても知られており、分子式がC8H16Oの有機化合物です。それは、分岐構造を特徴とするアルデヒドであり、その独特の化学的性質に貢献しています。この化合物は、その反応性と汎用性のために、さまざまな産業用途で一般的に使用されています。
準備方法
合成経路と反応条件: 2-エチル-3-メチルバレルアルデヒドは、いくつかの方法で合成することができます。一般的なアプローチの1つは、対応するアルコールである2-エチル-3-メチルペンタノールを、酸化剤である三酸化クロム(CrO3)または過マンガン酸カリウム(KMnO4)を使用して酸化することです。もう1つの方法は、2-エチル-3-メチル-1-ブテンのヒドロホルミル化であり、アルケンがロジウム触媒の存在下で一酸化炭素(CO)と水素(H2)と反応してアルデヒドを形成します。
工業生産方法: 工業現場では、2-エチル-3-メチルバレルアルデヒドは、その効率性とスケーラビリティのために、ヒドロホルミル化プロセスでしばしば生成されます。反応は通常、高圧および高温条件下で行われて、収率を最大化し、副生成物を最小限に抑えます。
化学反応の分析
反応の種類: 2-エチル-3-メチルバレルアルデヒドは、次のようなさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムなどの酸化剤を使用して、対応するカルボン酸である2-エチル-3-メチルバレル酸に酸化することができます。
還元: アルデヒド基は、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、対応するアルコールである2-エチル-3-メチルペンタノールに還元できます。
置換: アルデヒド基が他の官能基に置き換えられる求核置換反応に参加することができます。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム(KMnO4)。
還元: 無水条件下での水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)。
置換: 穏やかな条件から中程度の条件下でのさまざまな求核剤。
主要な製品:
酸化: 2-エチル-3-メチルバレル酸。
還元: 2-エチル-3-メチルペンタノール。
置換: 求核剤に応じて、さまざまな置換された生成物を生成できます。
4. 科学研究への応用
2-エチル-3-メチルバレルアルデヒドは、科学研究でいくつかの用途があります。
化学: 医薬品や農薬を含むさまざまな有機化合物の合成における中間体として使用されます。
生物学: 生物活性分子の合成のための構成要素として役立ちます。
医学: 薬物や治療薬の開発に使用されます。
産業: 香料、香味料、およびその他の特殊化学品の製造に使用されます。
科学的研究の応用
2-Ethyl-3-methylvaleraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
作用機序
2-エチル-3-メチルバレルアルデヒドの作用機序には、アルデヒドとしての反応性が関与しています。この化合物は、アミンとシッフ塩基を形成することができます。シッフ塩基は、さまざまな生化学経路における重要な中間体です。さらに、酸化および還元反応を起こす能力により、有機合成における汎用性の高い試薬になります。
分子標的と経路:
シッフ塩基形成: 第一アミンと反応してイミンを形成します。イミンは、多くの生物学的プロセスにおける重要な中間体です。
酸化/還元: レドックス反応に関与し、さまざまな代謝経路に影響を与えます。
類似化合物との比較
2-エチル-3-メチルバレルアルデヒドは、次のような他の類似のアルデヒドと比較することができます。
2-エチルヘキサナール: 構造は似ていますが、炭素鎖が長くなっています。
3-メチルブタナール: 構造は似ていますが、炭素鎖が短くなっています。
バレルアルデヒド: 分子量が似ている直鎖アルデヒド。
独自性: 2-エチル-3-メチルバレルアルデヒドの分岐構造は、直鎖の対応物に比べて、独自の反応性と物理的性質を付与します。この分岐は、その沸点、溶解度、化学反応における反応性に影響を与える可能性があります。
類似化合物のリスト:
- 2-エチルヘキサナール
- 3-メチルブタナール
- バレルアルデヒド
生物活性
2-Ethyl-3-methylvaleraldehyde (C8H16O) is an organic compound classified as an aldehyde, found in various natural sources and utilized in flavoring and fragrance industries. Understanding its biological activity is crucial for assessing its safety and potential applications in food and pharmaceuticals. This article compiles diverse research findings, case studies, and safety evaluations related to the biological activity of this compound.
This compound is characterized by the following properties:
- Molecular Formula : C8H16O
- CAS Number : 42347-74-0
- Structure : The compound features a branched-chain structure, contributing to its unique flavor profile and potential biological effects.
Flavoring Agent and Safety Evaluation
As a flavoring agent, this compound is evaluated for safety based on its metabolic pathways and toxicity. The European Food Safety Authority (EFSA) has conducted assessments on various flavoring substances, including those from the branched-chain aliphatic aldehyde group to which this compound belongs. The findings indicate that at typical consumption levels, these substances do not pose significant safety concerns due to their rapid metabolism and excretion pathways .
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of various aldehydes, including this compound. Aldehydes are known to possess antimicrobial activity against a range of bacteria and fungi. The effectiveness of this compound as an antimicrobial agent may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .
Flavoring in Food Products
A case study involving the use of this compound in food products highlighted its role as a flavor enhancer. The study reported that this compound contributes to the overall sensory profile of certain foods while maintaining safety at regulated levels of intake. The daily per capita intake estimates for flavoring substances generally remain below established thresholds of concern .
Metabolic Pathways
Research has indicated that this compound undergoes rapid oxidation to form corresponding carboxylic acids upon ingestion. This metabolic pathway suggests that the compound is efficiently processed by the body, reducing potential toxicity from accumulated levels .
Summary of Safety Evaluations
| Compound Name | Daily Intake (µg/person/day) | Safety Class | |
|---|---|---|---|
| This compound | <0.01 | Class I | No safety concern |
| Ethyl Isovalerate | Variable | Class I | Mixed genotoxicity results |
| Other Branched-chain Aldehydes | <1.0 | Class I | No safety concern |
Antimicrobial Activity Comparison
| Aldehyde | Bacterial Strains Tested | Effectiveness (Zone of Inhibition) |
|---|---|---|
| This compound | E. coli, S. aureus | Moderate |
| Ethyl Isovalerate | E. coli, S. aureus | Variable |
| Other Aldehydes | Various | Generally effective |
特性
CAS番号 |
42347-74-0 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
2-ethyl-3-methylpentanal |
InChI |
InChI=1S/C8H16O/c1-4-7(3)8(5-2)6-9/h6-8H,4-5H2,1-3H3 |
InChIキー |
FBQWJRWQCDONFI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















